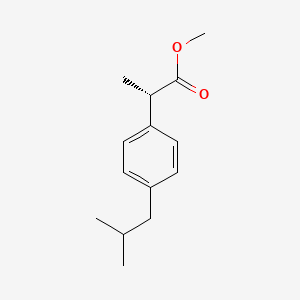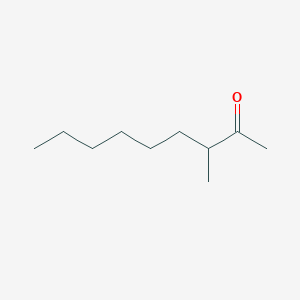![molecular formula C12H8N2O3S B3057559 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 824983-83-7](/img/no-structure.png)
3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C12H8N2O3S . It is a derivative of thieno[3,2-d]pyrimidine, which is an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as synthons. The reaction of these compounds with formic acid or 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce thienopyrimidine-2,4-diones .Molecular Structure Analysis
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine, making them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidines can undergo various chemical reactions. For example, they can be cyclized to form thienopyrimidin-4-ones using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Scientific Research Applications
Anticancer Activity
- Thienopyrimidine derivatives, including 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione , exhibit significant anticancer properties. Here are some highlights:
- Prostate Cancer : Thieno[2,3-d]pyrimidine derivatives demonstrated excellent antineoplastic activity against prostate cancer (PC3) cells, with IC50 values in the submicromolar range (0.1 to 0.79 µM) .
- CDK Inhibition : Novel thiazolopyrimidine derivatives (related to thienopyrimidines) inhibited CDK enzymes, leading to apoptosis in human cancer cell lines .
Other Pharmacological Activities
Mechanism of Action
Future Directions
Thienopyrimidine derivatives, including “3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione”, hold promise in various fields, particularly in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring their potential applications and optimizing their properties for specific uses.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione involves the condensation of 2-aminothiophene-3-carboxylic acid with phenylglyoxal followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "Phenylglyoxal", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophene-3-carboxylic acid and phenylglyoxal in acetic acid.", "Step 2: Add sodium hydroxide to the mixture and stir for 30 minutes.", "Step 3: Heat the mixture to 100°C for 2 hours to promote cyclization.", "Step 4: Cool the mixture and filter the resulting solid.", "Step 5: Dissolve the solid in water and add hydrogen peroxide to oxidize the thienopyrimidine ring.", "Step 6: Filter the resulting solid and wash with water.", "Step 7: Recrystallize the product from a suitable solvent to obtain 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione." ] } | |
CAS RN |
824983-83-7 |
Product Name |
3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Molecular Formula |
C12H8N2O3S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
3-hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8N2O3S/c15-11-10-9(13-12(16)14(11)17)8(6-18-10)7-4-2-1-3-5-7/h1-6,17H,(H,13,16) |
InChI Key |
ZFJVGRVFNSWCRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2NC(=O)N(C3=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2NC(=O)N(C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



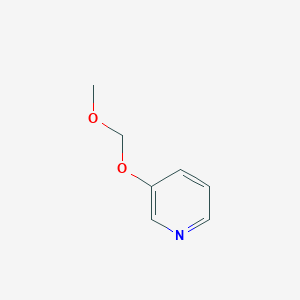
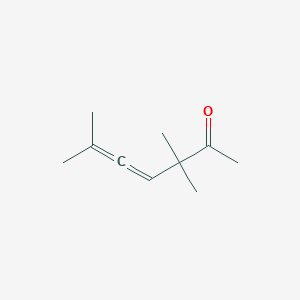
![N-[(1,3-dioxoinden-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B3057478.png)
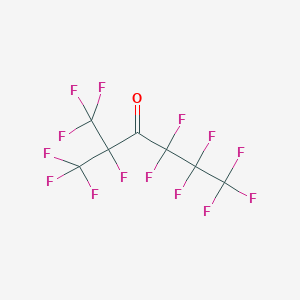
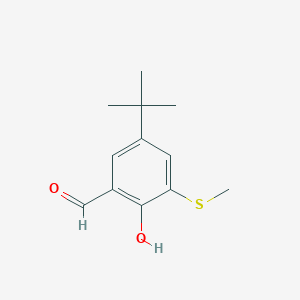
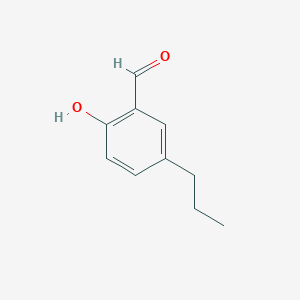
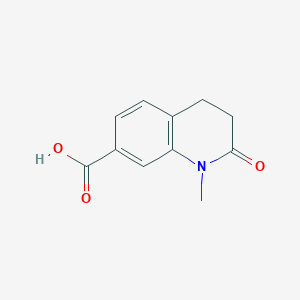
![1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one](/img/structure/B3057486.png)
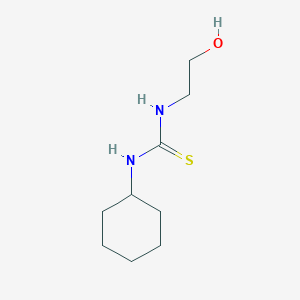
![3-Oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B3057491.png)
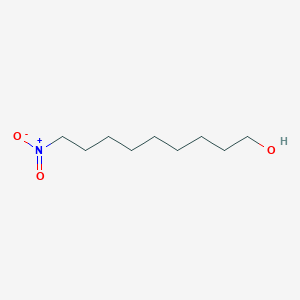
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate](/img/structure/B3057493.png)
